molecular formula C17H17N3O3S B11249640 N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11249640
M. Wt: 343.4 g/mol
InChI Key: QUHZZQDYBWUBBO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as a KATP channel activator, influencing the release of insulin from pancreatic cells . Additionally, it modulates AMPA receptors, affecting neurotransmission in the brain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the 1,2,4-benzothiadiazine-1,1-dioxide family, such as:

Uniqueness

N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific functional group modifications, which enhance its biological activity and selectivity. Its ability to act on multiple molecular targets, such as KATP channels and AMPA receptors, distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

1,1-dioxo-N-phenyl-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-2-10-20-12-18-24(22,23)16-11-13(8-9-15(16)20)17(21)19-14-6-4-3-5-7-14/h3-9,11-12H,2,10H2,1H3,(H,19,21)

InChI Key

QUHZZQDYBWUBBO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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